1,3-Diethylbenzene

Description

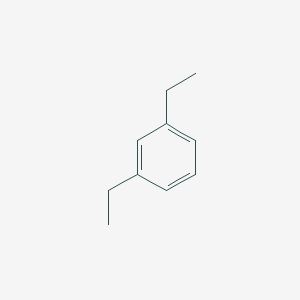

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZZYIJIWUTJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022003 | |

| Record name | 1,3-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.1 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

56 °C | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8602 @ 20 °C/4 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.13 [mmHg], 1.20 mm Hg @ 25 °C | |

| Record name | 1,3-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

141-93-5, 68584-01-0 | |

| Record name | 1,3-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068584010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Diethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2X7I1G8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-83.9 °C | |

| Record name | 1,3-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,3-diethylbenzene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 1,3-diethylbenzene. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized as a solvent, intermediate, or reference material.

Chemical Structure and Identification

This compound, also known as m-diethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Its structure consists of a benzene ring substituted with two ethyl groups at the meta positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 141-93-5[1][2] |

| Molecular Formula | C₁₀H₁₄[1][2] |

| Molecular Weight | 134.22 g/mol [1][2] |

| SMILES | CCC1=CC(=CC=C1)CC |

| InChI | InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3[3] |

| Synonyms | m-Diethylbenzene, Benzene, 1,3-diethyl-, meta-Diethylbenzene[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in various experimental setups, and for predicting its behavior in different chemical environments.

| Property | Value | Reference |

| Appearance | Colorless liquid with an aromatic odor | [4] |

| Boiling Point | 181.1 °C | [1] |

| Melting Point | -83.9 °C | [1] |

| Density | 0.864 g/mL at 20 °C | [2] |

| Refractive Index | 1.4955 at 20 °C | [1] |

| Flash Point | 56 °C | [1] |

| Autoignition Temperature | 430 °C (806 °F) | [1][4] |

| Solubility | Insoluble in water; Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[2][4][5] | |

| Vapor Pressure | 1.2 mmHg at 25 °C | |

| logP (Octanol-Water Partition Coefficient) | 4.44 | [1] |

| Heat of Vaporization | 5.56 x 10⁷ J/kmol at 189.26 K | [1][4] |

| Viscosity | 1.24 x 10⁻² Pa.s at 189.26 K | [1][4] |

| Surface Tension | 4.1 x 10⁻² N/m at 189.26 K | [1][4] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra available from various databases.[3][6] |

| ¹³C NMR | Spectra available from various databases.[7] |

| Mass Spectrometry (MS) | Mass spectra available, often acquired via GC-MS.[6] |

| Infrared (IR) Spectroscopy | IR spectra available from spectral databases. |

| UV-Vis Spectroscopy | Maximum absorption in isooctane at 258 nm, 264 nm, 268 nm, and 272 nm.[4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard laboratory method for this determination is distillation.

Generalized Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the temperature of the vapor, and a receiving flask.

-

Sample Preparation: The distillation flask is filled with this compound to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature, at a constant atmospheric pressure, is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Sidney-Young equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Generalized Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.

Generalized Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron impact ionization), the molecules are fragmented into ions.

-

Mass Analysis: The ions are sorted by their mass-to-charge ratio by a mass analyzer.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries.

Synthesis and Characterization Workflow

The following diagrams illustrate the logical workflows for the synthesis and subsequent characterization of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid release to the environment.

-

In case of fire, use dry chemical, CO₂, or foam for extinction.

-

Store in a cool, well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

References

- 1. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 141-93-5 [m.chemicalbook.com]

- 3. This compound(141-93-5) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of 1,3-Diethylbenzene via Friedel-Crafts Alkylation

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in various chemical manufacturing processes, through the Friedel-Crafts alkylation of benzene. The document details the reaction mechanism, experimental protocols, quantitative data, and optimization strategies.

Core Concepts: The Friedel-Crafts Alkylation Reaction

Friedel-Crafts alkylation is a fundamental type of electrophilic aromatic substitution (EAS) used to attach an alkyl group to an aromatic ring.[1][2] The reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The Lewis acid activates the alkyl halide, generating a carbocation electrophile that is then attacked by the electron-rich benzene ring.[1][3]

A significant challenge in Friedel-Crafts alkylation is that the alkylated product is more reactive than the starting material, which can lead to multiple alkylations (polyalkylation).[1][4] Additionally, the carbocation intermediate is prone to rearrangement to a more stable form, which can result in a mixture of isomeric products.[1][4]

Synthesis of this compound: Reaction Pathway

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an ethylating agent like ethylene or ethyl chloride, often using an aluminum chloride catalyst.[5][6] The reaction can also be performed through the disproportionation of ethylbenzene.[5][6]

The initial ethylation of benzene forms ethylbenzene. The ethyl group is an ortho-, para-directing activator, meaning it makes the benzene ring more susceptible to further electrophilic attack at the positions ortho and para to the ethyl group. Consequently, the kinetically favored products of a second alkylation are 1,2-diethylbenzene and 1,4-diethylbenzene. However, this compound is the most thermodynamically stable of the three isomers. By conducting the reaction at elevated temperatures, isomerization can occur, leading to an enrichment of the desired 1,3-isomer in the final product mixture.[7]

Experimental Protocols

A general laboratory procedure for the synthesis of diethylbenzene isomers via Friedel-Crafts alkylation is as follows:

Materials:

-

Benzene

-

Ethyl chloride (or other ethylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Reaction flask with a stirrer and reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

In a fume hood, charge the reaction flask with benzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloride to the stirred mixture.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature. For the preferential formation of this compound, the reaction mixture is typically heated to a higher temperature to facilitate isomerization.

-

Quench the reaction by carefully adding water or a dilute acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove the catalyst and any acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent.

-

Isolate the diethylbenzene isomers from the unreacted benzene and other byproducts via distillation.

Quantitative Data

The ratio of diethylbenzene isomers is highly dependent on the reaction conditions. The alkylation of benzene can produce o-, m-, and p-isomers in a ratio of approximately 1:6:3.[5] A similar isomer distribution is observed in the gas-phase alkylation of ethylbenzene with ethylene.[5] The thermodynamic equilibrium composition of the three isomers at around 425°C is approximately 19% ortho, 54% meta, and 27% para.[7]

| Parameter | Condition | Result | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | Standard Lewis acid for this reaction. | [5][6] |

| Reactants | Benzene and Ethylene/Ethyl Chloride | Common starting materials. | [5][6] |

| Isomer Ratio (Alkylation) | Standard Conditions | o:m:p ≈ 1:6:3 | [5] |

| Isomer Ratio (Equilibrium) | ~425°C | o:m:p ≈ 19:54:27 | [7] |

Modern Catalytic Approaches

While traditional Lewis acids like AlCl₃ are effective, modern industrial processes increasingly utilize solid acid catalysts, particularly zeolites such as ZSM-5, Zeolite Y, and BEA.[8] Zeolites offer significant advantages, including being less corrosive, non-toxic, and regenerable, which contributes to a more environmentally friendly process.[8] Modified ZSM-5 catalysts, for instance, have been developed for the alkylation of ethylbenzene with ethanol or ethylene to produce diethylbenzene.[9][10] These catalysts can be engineered to favor the formation of specific isomers.

References

- 1. cerritos.edu [cerritos.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7709692B2 - Process for the production of para-diethylbenzene - Google Patents [patents.google.com]

- 8. This compound | 68584-01-0 | Benchchem [benchchem.com]

- 9. CN113333014A - Solid catalyst for preparing diethylbenzene by ethyl benzene ethanol/ethylene alkylation and preparation method thereof - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Diethylbenzene

This technical guide provides a comprehensive overview of the core physical properties of 1,3-diethylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is an organic compound with the chemical formula C10H14.[2][3] Structurally, it consists of a benzene ring substituted with two ethyl groups at the meta positions. This compound is also known by its synonyms m-diethylbenzene and meta-diethylbenzene.[3] It is important to note that this compound is flammable and can form explosive mixtures with air.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 134.22 g/mol | |

| Density | 0.864 g/mL | at 20 °C |

| 0.8602 g/mL | at 20 °C/4 °C[2] | |

| Boiling Point | 181.1 °C | [2] |

| 182 °C | [4] | |

| 181.7 °C | at 760 mmHg[5][6] | |

| Melting Point | -83.9 °C | [2] |

| -84 °C | [4][7][8] | |

| Refractive Index | 1.4955 | at 20 °C/D[1][2] |

| 1.496 | n20/D[9][10] | |

| 1.50 | ||

| Solubility in Water | 24 mg/L | at 25 °C |

| Insoluble | [1] | |

| Vapor Pressure | 1 mm Hg | at 20.7 °C (for isomeric mixture)[2] |

| 1.13 mm Hg | [11] | |

| 1.15 mmHg | at 25°C[5][6] | |

| 1.20 mm Hg | at 25 °C[12] | |

| Viscosity | 1.24 x 10⁻² Pa·s | at 189.26 K[1][2] |

| Flash Point | 56 °C | [2] |

| 50.6 °C | [5][6] | |

| 50 °C | [4][8] | |

| Autoignition Temperature | 806 °F (430 °C) | (for diethylbenzene)[1][2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining some of the key physical properties listed above.

Determination of Density of a Liquid

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[13]

Apparatus:

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.[14]

-

Add a specific volume of this compound to the graduated cylinder or fill the pycnometer completely.

-

Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[14]

-

Measure the total mass of the container with the liquid.

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[13]

-

For higher accuracy, the experiment should be repeated multiple times and the average value taken.[13] The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Heating mantle or oil bath

-

Boiling flask

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a volume of this compound into the boiling flask and add a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the flask, condenser, and a collection vessel.

-

Insert a thermometer into the neck of the boiling flask, ensuring the bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is dependent on pressure.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer or a Michelson interferometer-based setup.[15]

Procedure (using an Abbe refractometer):

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism assembly.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Adjust the compensator to remove any color fringe and sharpen the dividing line.

-

Read the refractive index value from the scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. For instance, temperature influences density, vapor pressure, and viscosity. The following diagram illustrates some of these logical relationships.

Caption: Logical flow of how fundamental parameters influence the physical properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 141-93-5 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 141-93-5 [chemicalbook.com]

- 9. This compound = 98.0 GC 141-93-5 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. echemi.com [echemi.com]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Spectroscopic Analysis of 1,3-Diethylbenzene: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1,3-diethylbenzene (m-diethylbenzene), a colorless liquid with the chemical formula C₁₀H₁₄. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a consolidated resource for the structural elucidation of this aromatic compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.15 | m | 4H | - | Aromatic Protons (H-2, H-4, H-5, H-6) |

| 2.63 | q | 4H | ~7.6 | Methylene Protons (-CH₂) |

| 1.23 | t | 6H | ~7.6 | Methyl Protons (-CH₃) |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of this compound, six distinct carbon signals are observed.[1]

| Chemical Shift (δ) ppm | Assignment |

| 144.2 | Aromatic C-1, C-3 (quaternary) |

| 128.3 | Aromatic C-5 |

| 126.0 | Aromatic C-4, C-6 |

| 125.4 | Aromatic C-2 |

| 29.0 | Methylene C (-CH₂) |

| 15.6 | Methyl C (-CH₃) |

| Solvent: CDCl₃, Reference: TMS (0 ppm)[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2965 - 2850 | Strong | C-H Stretch (Aliphatic -CH₃, -CH₂) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~1460 | Medium | C-H Bend (Aliphatic -CH₂) |

| ~780, ~700 | Strong | C-H Bend (Aromatic, meta-disubstitution) |

| Sample Preparation: Liquid Film[4][5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[6]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 134 | ~59 | [M]⁺ (Molecular Ion) |

| 119 | ~87 | [M-CH₃]⁺ |

| 105 | 100 | [M-C₂H₅]⁺ (Base Peak) |

| 91 | ~28 | [C₇H₇]⁺ (Tropylium Ion) |

| Ionization Method: Electron Ionization (EI) at 70 eV[6] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra are typically acquired on a high-field spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1][2][7] A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse-acquire experiment is performed.[8] For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then referenced to the TMS signal.

IR Spectroscopy Protocol

For liquid samples like this compound, spectra can be obtained with minimal sample preparation using either the neat liquid film or Attenuated Total Reflectance (ATR) methods.[9][10]

-

Liquid Film Method:

-

Place a single drop of the neat (undiluted) liquid onto the surface of a salt plate (e.g., NaCl or KBr).[11]

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.[11]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum (of air) and then the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[10]

-

-

ATR Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty crystal.

-

Place a small drop of this compound directly onto the crystal surface.

-

Acquire the sample spectrum. This technique is often faster as it requires no salt plates and minimal cleanup.[12][13]

-

Mass Spectrometry Protocol

Mass spectra of volatile organic compounds (VOCs) like this compound are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14][15]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity differences.

-

Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that provides molecular weight and structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound(141-93-5) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(141-93-5) IR Spectrum [chemicalbook.com]

- 6. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(141-93-5) 1H NMR [m.chemicalbook.com]

- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researching.cn [researching.cn]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Industrial Synthesis of 1,3-Diethylbenzene: A Technical Guide

Introduction

1,3-Diethylbenzene (m-DEB) is a significant aromatic hydrocarbon primarily utilized as a precursor in the production of divinylbenzene (DVB), a crucial cross-linking agent for manufacturing ion-exchange resins, synthetic rubber, and specialty polymers. It is also employed as an industrial solvent and a chemical intermediate. The industrial manufacturing of this compound is predominantly achieved through the alkylation of benzene with ethylene, a process that yields a mixture of diethylbenzene isomers. Due to the close boiling points of these isomers, the purification of this compound presents a significant chemical engineering challenge. This technical guide provides an in-depth overview of the core manufacturing processes, experimental protocols, and separation technologies involved in the production of this compound.

Core Manufacturing Processes

The industrial production of this compound is centered around two primary chemical transformations: the alkylation of benzene and the disproportionation of ethylbenzene. Both routes result in a mixture of ortho-, meta-, and para-diethylbenzene isomers, with the meta isomer being the most prevalent.

Friedel-Crafts Alkylation of Benzene with Ethylene

The most common industrial route to diethylbenzene is the Friedel-Crafts alkylation of benzene with ethylene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or solid acid catalysts like zeolites. The process occurs as a consecutive reaction where benzene is first alkylated to form ethylbenzene, which is then further alkylated to produce diethylbenzene.

The reaction proceeds as follows:

-

Step 1: Formation of Ethylbenzene C₆H₆ + C₂H₄ → C₆H₅C₂H₅

-

Step 2: Formation of Diethylbenzene C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂

This process inadvertently produces a mixture of diethylbenzene isomers as a byproduct of ethylbenzene production[1][2]. To maximize the yield of diethylbenzene, the reaction conditions can be tuned; however, this also increases the formation of higher polyalkylated benzenes[3][4]. A key challenge in this process is managing the formation of multiple isomers. The typical isomer distribution for diethylbenzene from this process heavily favors the meta isomer.[5]

Disproportionation of Ethylbenzene

Another significant manufacturing route is the disproportionation (or transalkylation) of ethylbenzene. In this process, two molecules of ethylbenzene react to form one molecule of benzene and one molecule of diethylbenzene[2][5]. This reaction is often used to convert by-product polyethylbenzenes back into the more valuable ethylbenzene, but it can also be optimized for diethylbenzene production[1].

The reaction is as follows:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

This method also produces a mixture of diethylbenzene isomers. Quantitative formation of this compound can be achieved at low temperatures in the liquid phase through the disproportionation of ethylbenzene in the presence of hydrogen fluoride and boron trifluoride[5].

Separation and Purification of this compound

The separation of this compound from its ortho and para isomers is a critical and challenging step in the manufacturing process. The boiling points of the three isomers are very close (o-DEB: 183°C, m-DEB: 181°C, p-DEB: 184°C), making conventional distillation an inefficient method for achieving high purity[6]. Industrial separation relies on more advanced techniques.

Key Separation Methodologies

-

Fractional Distillation: While not effective for complete separation, distillation can be used to produce a concentrate of the meta isomer as an overhead product from a mixture of the isomers[7].

-

Adsorptive Separation: This is a widely used technique for separating aromatic isomers. The process utilizes solid adsorbents, such as zeolites, which exhibit different affinities for the various diethylbenzene isomers. A simulated moving bed (SMB) is a continuous chromatographic separation process that is particularly effective for this purpose[6][8]. Zeolite CDZ has been identified as a suitable adsorbent for the separation of diethylbenzene mixtures in the temperature range of 120-190°C[8].

-

Dehydrogenation and Subsequent Separation: An alternative route involves dehydrogenating the mixed para and ortho bottoms after an initial distillation to separate the meta isomer. The resulting mixture of divinylbenzene and ethylvinylbenzene isomers can then be separated more readily[7].

Data Presentation

The following tables summarize key quantitative data related to the production and properties of this compound.

Table 1: Typical Isomer Distribution from Benzene Alkylation

| Isomer | Percentage (%) |

| ortho-Diethylbenzene | 5 |

| meta-Diethylbenzene | 65 |

| para-Diethylbenzene | 30 |

Source:[5]

Table 2: Physical Properties of Diethylbenzene Isomers

| Property | 1,2-Diethylbenzene (ortho) | This compound (meta) | 1,4-Diethylbenzene (para) |

| Boiling Point (°C) | 183 | 181 | 184 |

| Melting Point (°C) | -31.2 | -83.9 | -42.8 |

| Density (g/mL at 20°C) | 0.880 | 0.864 | 0.862 |

Table 3: Representative Conditions for Adsorptive Separation

| Parameter | Value |

| Adsorbent | Zeolite (e.g., CDZ, Silicalite) |

| Temperature Range (°C) | 50 - 200 |

| Pressure Range ( kg/cm ²g) | 2 - 15 |

| Desorbent | Aromatic compounds (e.g., toluene, m-xylene) |

Experimental Protocols

This section outlines the general methodologies for the key experimental processes in the manufacturing of this compound.

Protocol 1: Liquid-Phase Alkylation of Benzene with Ethylene

Objective: To synthesize a mixture of ethylbenzene and diethylbenzene isomers via Friedel-Crafts alkylation.

Materials:

-

Benzene (anhydrous)

-

Ethylene gas

-

Zeolite catalyst (e.g., ZSM-5)

-

Alkylation reactor (packed bed reactor)

-

Separation system (distillation columns)

Procedure:

-

A feed of fresh and recycled benzene is introduced into a liquid-phase alkylation reactor containing a fixed bed of a zeolite catalyst[10].

-

Ethylene is fed into the reactor at multiple points to control the reaction temperature, as the alkylation reaction is exothermic[10].

-

The reaction is conducted at elevated temperatures and pressures to maintain the liquid phase. Typical conditions can range from 175-315°C and pressures around 500 psig[10].

-

A high benzene-to-ethylene molar ratio (typically 3-10) is maintained to favor the formation of ethylbenzene and minimize polyalkylation[10].

-

The reactor effluent, containing benzene, ethylbenzene, diethylbenzenes, and heavier aromatics, is passed to a series of distillation columns[11].

-

The first column separates the excess benzene, which is recycled back to the reactor feed.

-

The second column separates the ethylbenzene product from the heavier diethylbenzene and polyethylbenzene fractions.

-

The diethylbenzene fraction is then sent for further processing to separate the isomers.

Protocol 2: Isomer Separation by Simulated Moving Bed (SMB) Adsorption

Objective: To separate this compound from a mixture of its isomers.

Materials:

-

Mixed diethylbenzene isomer feed

-

Solid adsorbent (e.g., specific zeolite)

-

Desorbent solvent (e.g., toluene)

-

Simulated Moving Bed (SMB) chromatography system

Procedure:

-

The SMB system is configured with multiple columns packed with the selected zeolite adsorbent.

-

The mixed diethylbenzene feed and a desorbent are continuously fed into the system at specific points.

-

The system operates under a counter-current flow principle, simulated by periodically shifting the inlet and outlet ports along the columns.

-

The adsorbent has a higher affinity for one isomer (e.g., p-diethylbenzene) over the others.

-

Two product streams are continuously withdrawn: the raffinate, which is enriched in the less strongly adsorbed components (including this compound), and the extract, which is enriched in the more strongly adsorbed component and the desorbent[6].

-

The raffinate and extract streams are then subjected to distillation to separate the products from the desorbent, which is then recycled.

Visualizations

The following diagrams illustrate the key processes in the manufacturing of this compound.

Caption: Overall process flow for this compound production.

Caption: Reaction pathway for the alkylation of benzene to diethylbenzene.

Caption: Logical workflow for the separation of this compound.

References

- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 68584-01-0 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. KR100725003B1 - Separation of 1,2-diethylbenzene from diethylbenzene isomer mixture - Google Patents [patents.google.com]

- 7. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. diquima.upm.es [diquima.upm.es]

- 11. Liquid phase alkylation of benzene with-ethylene | PDF [slideshare.net]

Role of 1,3-diethylbenzene as a chemical intermediate

An In-depth Technical Guide to the Role of 1,3-Diethylbenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,3-DEB) is a significant aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of various high-value polymers and specialty chemicals. Its strategic importance lies in its role as the principal precursor to 1,3-divinylbenzene, a critical crosslinking agent. This document provides a comprehensive technical overview of this compound, covering its synthesis, key chemical transformations, and industrial applications. It includes a summary of its physicochemical properties, detailed descriptions of manufacturing and conversion methodologies, and graphical representations of key chemical pathways and workflows to support research and development activities.

Introduction

This compound is a colorless liquid with the chemical formula C₁₀H₁₄. It is one of three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene. While it finds some application as a high-boiling point solvent in paints, coatings, and cleaning products, its primary industrial value is derived from its function as an intermediate in chemical synthesis.[1][2][3] The most notable application is its conversion via catalytic dehydrogenation to produce divinylbenzene (DVB), which is extensively used to create crosslinked polymers such as ion-exchange resins.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for designing synthesis, separation, and purification processes.

| Property | Value | References |

| CAS Number | 141-93-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄ | [1][4] |

| Molecular Weight | 134.22 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Aromatic | [1] |

| Boiling Point | 181-182 °C | [2][7] |

| Melting Point | -84 °C | [2][7] |

| Density | 0.864 g/mL at 20 °C | [2][7] |

| Flash Point | 50-56 °C | [2][3] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in Organics | Miscible with ethanol, ether, benzene, acetone | [2][5] |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Manufacturing

This compound is typically produced as part of an isomeric mixture through two primary industrial routes. The distribution of isomers is a key factor in the manufacturing process.

Friedel-Crafts Alkylation of Benzene

The most common method for producing diethylbenzenes is the Friedel-Crafts alkylation of benzene with ethylene.[4][8] This reaction is catalyzed by an acid catalyst, typically aluminum chloride (AlCl₃). The process involves bubbling ethylene gas through liquid benzene in the presence of the catalyst. The reaction yields a mixture of ethylbenzene, diethylbenzenes (o-, m-, and p-isomers), and other polyethylated benzenes.[8] The m-isomer is generally the most abundant in the resulting diethylbenzene mixture.[8]

dot

Caption: Friedel-Crafts synthesis of diethylbenzene isomers.

Disproportionation of Ethylbenzene

Another significant route is the disproportionation (or transalkylation) of ethylbenzene.[4][8] In this process, ethylbenzene is reacted over a catalyst to produce benzene and a mixture of diethylbenzene isomers. This method is often integrated into ethylbenzene production plants to optimize product streams.

Role as a Chemical Intermediate: Key Reactions

The utility of this compound is defined by its subsequent chemical transformations into valuable downstream products.

Dehydrogenation to 1,3-Divinylbenzene (DVB)

The most critical application of this compound is its use as a feedstock for the production of 1,3-divinylbenzene (DVB).[6] DVB is a bifunctional monomer that acts as a potent crosslinking agent in polymerization reactions.[9] The resulting crosslinked polymers, such as styrene-divinylbenzene (S-DVB), are used to manufacture ion-exchange resins, chromatography media, and other specialty polymers.[6]

The conversion is achieved through catalytic dehydrogenation at high temperatures, typically in the presence of superheated steam which acts as a diluent and heat source.[9][10]

dot

Caption: Catalytic dehydrogenation of 1,3-DEB to 1,3-DVB.

Experimental Protocol: General Methodology for Dehydrogenation of Diethylbenzene

While specific industrial protocols are proprietary, the general methodology is well-documented in patent literature and scientific articles.[9][10][11]

-

Catalyst: The reaction typically employs an iron oxide-based catalyst, often promoted with other compounds like potassium oxide (K₂O) to enhance efficiency and selectivity.[10][11]

-

Reaction Conditions: A gaseous mixture of diethylbenzene and superheated steam is passed over the heated catalyst bed.[9] The steam acts as a diluent to reduce the partial pressure of the hydrocarbon, shifting the equilibrium towards the products and minimizing side reactions like polymerization.[9]

-

Temperature and Pressure: The reaction is highly endothermic and requires high temperatures, typically in the range of 500-630°C.[9][10] The reaction is generally carried out at or near atmospheric pressure.[11]

-

Product Recovery: The hot gas stream exiting the reactor is rapidly cooled and condensed to recover the organic products.[9] This step must be carefully managed to prevent the highly reactive divinylbenzene from polymerizing.[9] The resulting liquid contains a mixture of divinylbenzene, partially reacted ethylvinylbenzene, unreacted diethylbenzene, and various byproducts.[11]

-

Purification: The crude product is then purified, typically by vacuum distillation, to separate the desired divinylbenzene from other components.

Quantitative data from patent literature indicates that conversions of diethylbenzene can reach 80% or higher under optimized conditions.[9]

| Parameter | Typical Value / Condition | Reference |

| Catalyst | Iron oxide-based, often with K₂O promoter | [9][11] |

| Reaction Temperature | 500 - 630 °C | [9][10] |

| Diluent | Superheated Steam | [9] |

| Steam/DEB Ratio (by weight) | 2 to 4 | [9] |

| DEB Conversion | 70 - 90% | [9] |

| Selectivity to DVB | > 40-55% | [9] |

Table 2: Typical Reaction Conditions for DEB Dehydrogenation to DVB

Synthesis of other Specialty Monomers

While DVB is the primary derivative, this compound can serve as a precursor for other specialty chemicals. For instance, the related monomer 1,3-diisopropenylbenzene is a valuable chemical intermediate used in polymer production.[12][13] However, it is important to note that 1,3-diisopropenylbenzene is synthesized commercially via the dehydrogenation of 1,3-diisopropylbenzene, not this compound.[14][15] The structural similarity highlights the broader class of dialkylated benzene derivatives that serve as precursors to divinyl- and diisopropenyl- monomers.

Overall Workflow: From Synthesis to Application

The industrial journey of this compound involves synthesis as part of an isomeric mixture, purification, conversion to a functional monomer, and final application in polymerization.

dot

Caption: Industrial workflow of this compound.

Conclusion

This compound is a cornerstone chemical intermediate, bridging basic aromatic feedstocks with high-performance materials. Its primary role as the precursor to 1,3-divinylbenzene makes it indispensable for the production of crosslinked polymers vital to industries ranging from water treatment to pharmaceuticals. A thorough understanding of its synthesis, reaction chemistry, and process conditions is essential for professionals engaged in polymer science, chemical manufacturing, and materials development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 141-93-5 [m.chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. Divinylbenzene - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 141-93-5 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. US5401895A - Process for preparing divinylbenzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 1,3-DIISOPROPENYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 13. biosynth.com [biosynth.com]

- 14. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 15. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

1,3-Diethylbenzene: A High-Boiling Aromatic Solvent for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene is a high-boiling point aromatic solvent that offers a unique combination of properties, making it a valuable, yet often overlooked, tool in the arsenal of chemists and pharmaceutical scientists. Its high boiling point, excellent solvency for a wide range of organic compounds, and relatively low reactivity make it a suitable medium for high-temperature reactions and a variety of other applications in fine chemical and active pharmaceutical ingredient (API) synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, applications, safety, and handling of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, providing a comparative overview for solvent selection in experimental design.[1][2][3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [5] |

| Molecular Weight | 134.22 g/mol | [5] |

| Boiling Point | 181-182 °C | [2][3] |

| Melting Point | -84 °C | [2][3] |

| Density | 0.864 g/mL at 20 °C | [2][3] |

| Flash Point | 50-56 °C | [3][5] |

| Autoignition Temperature | 430 °C (806 °F) | [1] |

| Vapor Pressure | 1.2 mmHg at 25 °C | [4] |

| Viscosity | 1.24 x 10⁻² Pa·s at 189.26 K | [1] |

| Refractive Index | 1.4955 - 1.496 at 20 °C | [1][3] |

| log Kow (Octanol-Water Partition Coefficient) | 4.44 - 4.57 | [5] |

Solubility Profile:

This compound is generally immiscible with water but exhibits good solubility in a wide range of common organic solvents.[2][3][6]

| Solvent | Solubility |

| Water | Immiscible |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Benzene | Miscible |

| Carbon Tetrachloride | Miscible |

Industrial Synthesis

The industrial production of diethylbenzene isomers, including this compound, is primarily achieved through two main routes:

-

Friedel-Crafts Alkylation of Benzene: This process involves the reaction of benzene with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride. This method typically produces a mixture of ethylbenzene, diethylbenzenes, and other polyethylated benzenes, from which the desired isomers are separated.[4]

-

Disproportionation of Ethylbenzene: Ethylbenzene can be disproportionated to yield benzene and a mixture of diethylbenzene isomers.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis

The high boiling point of this compound makes it an excellent solvent for reactions requiring elevated temperatures to overcome activation energy barriers or to increase reaction rates. While specific literature examples detailing the use of this compound in many named reactions are sparse, its properties make it a suitable alternative to other high-boiling aromatic solvents like xylene, mesitylene, or dichlorobenzene. Below are representative experimental protocols for key organic reactions where this compound could be effectively employed.

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point aromatic solvents are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These solvents are crucial for solubilizing organic substrates and organometallic reagents and for achieving the high temperatures often required for efficient catalysis.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol describes a generic Suzuki-Miyaura coupling where a high-boiling aromatic solvent like this compound would be beneficial.

Reaction:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base, High-Boiling Aromatic Solvent)--> Biaryl

Experimental Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Add this compound as the solvent to achieve a desired concentration (e.g., 0.1-0.5 M).

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

1,3-Diethylbenzene: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and disposal of 1,3-diethylbenzene. The following sections detail its chemical and physical properties, associated hazards, necessary precautions, and emergency procedures to ensure a safe laboratory and research environment.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is miscible with common organic solvents like ethanol, benzene, and acetone but immiscible with water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [3][4] |

| Molecular Weight | 134.22 g/mol | [4][5] |

| CAS Number | 141-93-5 | [3][4] |

| Appearance | Colorless liquid | [3] |

| Odor | Aromatic | [1] |

| Melting Point | -83.9 °C | [4][6] |

| Boiling Point | 181.1 °C | [4][6] |

| Density | 0.864 g/mL at 20 °C | [2][6] |

| Flash Point | 56 °C | [4] |

| Autoignition Temperature | 430 °C (806 °F) | [4] |

| Solubility | Miscible with ethanol, ethyl ether, acetone. Immiscible with water. | [2][4] |

| Vapor Pressure | 1.33 mmHg at 25 °C | [4] |

| log Kow (Octanol/Water Partition Coefficient) | 4.44 | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[3] Inhalation may cause respiratory irritation, while skin and eye contact can lead to irritation.[3][7] A significant hazard is its potential to be fatal if swallowed and it enters the airways due to aspiration.[3][7] Furthermore, it is toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [1][7] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [1][7] |

| Skin Irritation | 2 | H315: Causes skin irritation | [1][7] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [1][7] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [7] |

| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects | [7] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling

-

Ventilation: Handle in a well-ventilated area.[1] Local exhaust ventilation should be used to control vapors.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in work areas.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[1][9]

Caption: Workflow for Safe Handling of this compound.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep cool and protect from sunlight.[9]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents.[10]

-

Containers: Use approved packaging and ground/bond containers and receiving equipment.[9]

Emergency Procedures

First Aid Measures

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. | [1][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [1][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] Remove all sources of ignition.[7] Personnel involved in cleanup should wear appropriate personal protective equipment.[7]

Caption: Spill Response Protocol for this compound.

Prevent further leakage if it is safe to do so.[7] Do not let the chemical enter drains.[7] Absorb the spill with an inert material and place it in a suitable container for disposal.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[1] Water spray can be used to cool containers.[11]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.[1][7]

Toxicology and Ecological Information

Toxicological Information

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[11] It is classified as moderately toxic by ingestion.[2]

Table 4: Acute Toxicity Data for this compound

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: >5000 mg/kg | [No specific reference found in search results] |

| Inhalation | Rat | LC50: No data available | [No specific reference found in search results] |

| Dermal | Rabbit | LD50: >5000 mg/kg | [No specific reference found in search results] |

Note: Specific LD50/LC50 values were not consistently available in the initial search results. The provided data is indicative and should be confirmed with more detailed toxicological studies.

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[3][10] It is not expected to be readily biodegradable and has the potential for bioaccumulation. Due to its low water solubility, it is not likely to be mobile in the environment and spillage is unlikely to penetrate the soil.[3][11]

Disposal Considerations

Waste from this compound is classified as hazardous.[12] Dispose of contents and containers in accordance with local, regional, and national regulations.[1][7] Do not dispose of it into the environment.[1]

Regulatory Information

This compound is subject to various regulations. Users should consult the relevant safety data sheets and local regulatory bodies for complete and up-to-date information on its classification and labeling.

This guide is intended to provide a comprehensive overview of the safe handling of this compound for research and development purposes. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure that all personnel are adequately trained in the proper handling and emergency procedures for this chemical.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 141-93-5 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Synthesis of 1,3-Diethylbenzene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 1,3-diethylbenzene (m-DEB) has been a subject of significant industrial and academic interest for decades. As a key intermediate in the production of specialty polymers, resins, and as a component in certain pharmaceutical syntheses, the efficient and selective production of the meta isomer has driven considerable innovation in catalytic chemistry. This technical guide provides an in-depth overview of the historical development of this compound synthesis, from early Friedel-Crafts chemistry to modern shape-selective zeolite catalysis.

Early Developments: Friedel-Crafts Alkylation with Aluminum Chloride

The foundational method for producing diethylbenzene isomers is the Friedel-Crafts alkylation of benzene with an ethylating agent, typically ethylene or ethyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. This electrophilic aromatic substitution reaction, discovered in 1877, marked the dawn of large-scale aromatic alkylation.

The primary challenge with this early approach is the lack of selectivity for the 1,3-isomer. The ethyl group is an ortho-, para-directing activator, leading to a mixture of ortho-, meta-, and para-diethylbenzene, along with polyalkylated byproducts. The isomer distribution is highly dependent on reaction conditions, particularly temperature, with higher temperatures favoring the thermodynamically more stable meta isomer[2].

Experimental Protocol: Classical Friedel-Crafts Ethylation of Benzene (Representative)

The following protocol is a representative laboratory-scale procedure for the synthesis of diethylbenzene isomers using aluminum chloride, based on established Friedel-Crafts methodologies.

Materials:

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ethyl chloride (or a source of ethylene gas)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube is charged with anhydrous benzene and finely powdered anhydrous aluminum chloride under a nitrogen atmosphere.

-

The mixture is cooled in an ice bath with vigorous stirring.

-

Ethyl chloride is slowly bubbled through the stirred suspension (or ethylene gas is introduced at a controlled rate). The reaction is exothermic and the temperature should be maintained between 0-5 °C.

-

After the addition of the ethylating agent is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice. This hydrolyzes the aluminum chloride catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-